molecular formula C11H14ClN3O B1440408 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride CAS No. 1257858-60-8

3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1440408
CAS No.: 1257858-60-8
M. Wt: 239.7 g/mol
InChI Key: HJGSHGQJJHHCJW-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride is a chemical compound supplied for research and experimental purposes. The base compound, 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine, is a pyrazole derivative with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . It is identified by the CAS Number 895042-86-1 . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Peer-reviewed literature indicates its use in three-component condensations with triethyl orthoformate and various activated methylene compounds (such as cyclohexane-1,3-diones and malononitrile) to synthesize complex nitrogen-containing heterocycles like pyrazolopyrimidines and pyrazoloquinazolines . These fused heterocyclic structures are of significant interest in the development of novel pharmacologically active molecules. This product is intended for research use by qualified laboratory and scientific professionals only. It is not intended for diagnostic, therapeutic, or any other human or animal use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use and for ensuring safe handling and disposal in compliance with their local regulations.

Properties

IUPAC Name

5-(methoxymethyl)-4-phenyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-15-7-9-10(11(12)14-13-9)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGSHGQJJHHCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=NN1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

A common synthetic strategy involves reacting β-ketonitriles bearing a phenyl substituent with hydrazine derivatives that introduce the methoxymethyl group at the 3-position. The general mechanism includes:

  • Formation of hydrazone intermediate by nucleophilic attack of hydrazine on the β-ketonitrile carbonyl.
  • Cyclization via attack of the hydrazine nitrogen on the nitrile carbon.
  • Subsequent isolation of the 5-aminopyrazole core.

For example, α-cyanoacetophenone derivatives can be reacted with methoxymethyl-substituted hydrazines to yield the desired 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine core. The reaction is typically carried out in refluxing ethanol or another suitable solvent to facilitate cyclization and improve yields.

Use of Hydrazone Intermediates

Isolation and characterization of hydrazone intermediates have been reported, which allows for better control over the reaction and purification steps. These intermediates can be characterized by IR and NMR spectroscopy to confirm formation before cyclization.

Conversion to Hydrochloride Salt

The free base 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine is often converted to its hydrochloride salt to improve stability, solubility, and handling. This is typically achieved by:

  • Dissolving the free base in an appropriate solvent (e.g., ethanol or ethereal solution).
  • Adding hydrochloric acid (HCl) gas or an HCl solution dropwise at controlled temperatures (often 0°C to 5°C).
  • Stirring the mixture to precipitate the hydrochloride salt.
  • Filtering, washing with cold solvents such as toluene or ether, and drying under controlled temperature (40°C to 45°C) to obtain the pure hydrochloride salt.

Purification and Isolation Techniques

Purification commonly involves:

  • Washing organic layers with aqueous sodium bicarbonate or sodium chloride solutions to remove impurities.
  • Concentration under reduced pressure at controlled temperatures (50°C to 110°C) to avoid decomposition.
  • Cooling steps to induce crystallization of the hydrochloride salt.
  • Filtration and washing of the solid with cold solvents to improve purity.
  • Drying in air ovens for 15–20 hours to achieve stable, dry product.

Summary of Reaction Conditions and Yields

Step Conditions Purpose Typical Temperature Range Notes
Condensation of β-ketonitrile with hydrazine Reflux in ethanol or suitable solvent Formation of 5-aminopyrazole core 78–100°C (ethanol reflux) Reaction time varies, generally hours
Hydrazone intermediate isolation Room temperature to mild heating Characterization and control 20–50°C IR and NMR used for confirmation
Cyclization Reflux or heating after hydrazone formation Pyrazole ring closure 78–100°C Often simultaneous with condensation
Hydrochloride salt formation Addition of HCl in solvent, stirring Salt formation for stability 0–5°C Slow addition to control precipitation
Purification and drying Washing with aqueous solutions, drying Removal of impurities, drying 0–45°C Careful temperature control essential

Research Findings and Optimization

  • The reaction of β-ketonitriles with hydrazines is highly efficient and yields 5-aminopyrazoles in good to excellent yields.
  • Control of temperature during hydrochloride salt formation is critical to obtain high purity and avoid decomposition.
  • Washing with sodium bicarbonate and sodium chloride solutions effectively removes residual acids and impurities.
  • Drying at moderate temperatures preserves the integrity of the hydrochloride salt.
  • Solid-phase synthesis approaches have been explored for related 5-aminopyrazoles, offering potential for combinatorial library generation, though solution-phase methods remain predominant for this compound.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methoxymethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antibacterial Activity

Recent studies have demonstrated that 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride shows significant antibacterial properties against strains such as Escherichia coli. In vitro tests revealed that the compound effectively inhibits bacterial growth, suggesting its potential use as an antibacterial agent. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showing efficacy comparable to established antibiotics .

Anticancer Properties

In addition to its antibacterial effects, this pyrazole derivative has been evaluated for anticancer activity. Research indicates that compounds with similar pyrazole structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested on colorectal carcinoma cells, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies

Several studies have investigated the applications of pyrazole derivatives, including this compound.

Case Study 1: Antibacterial Efficacy

A study conducted at Krasnoyarsk State Medical University assessed the antibacterial activity of this compound against E. coli. The results indicated a strong bactericidal effect, with complete suppression of bacterial culture growth at specific concentrations. This study highlights the potential for developing new antibacterial agents based on this pyrazole derivative .

Case Study 2: Anticancer Activity

Another research project focused on synthesizing and evaluating various pyrazole derivatives for their anticancer properties. The study found that certain derivatives exhibited significant cytotoxicity against RKO colorectal carcinoma cells, with some compounds outperforming standard treatments in radical scavenging assays .

Data Table: Summary of Biological Activities

Activity Tested Strain/Cell Line Result Reference
AntibacterialE. coliSignificant bactericidal activity
AnticancerRKO colorectal carcinomaInduced apoptosis; cytotoxic effects

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine HCl 3: Methoxymethyl; 4: Phenyl Amine (HCl), Methoxymethyl, Phenyl ~265.7*
3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine HCl 3: Methyl; 4: p-Tolyl Amine (HCl), Methyl, p-Tolyl ~239.7*
3-Methoxy-1-methyl-1H-pyrazol-5-amine HCl 1: Methyl; 3: Methoxy Amine (HCl), Methoxy, Methyl ~191.6*
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl 1: o-Tolyl; 4: Difluoromethyl Amine (HCl), Difluoromethyl, o-Tolyl ~283.7*

*Calculated based on substituent contributions.

Key Observations :

  • Methoxymethyl vs. Methyl/p-Tolyl : The methoxymethyl group in the target compound introduces both steric bulk and polarity compared to the simpler methyl or p-tolyl groups in analogs. This may enhance solubility and influence receptor binding in pharmaceutical contexts .
  • Fluorinated Derivatives : The difluoromethyl group in the analog from enhances metabolic stability and lipophilicity, traits critical in agrochemical and drug design .
  • Positional Isomerism : Variations in substituent positions (e.g., 1-methyl vs. 4-phenyl) alter electronic distribution and hydrogen-bonding capacity, impacting crystallinity and biological activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Methyl-4-p-Tolyl Analog 3-Methoxy-1-Methyl Analog Difluoromethyl-o-Tolyl Analog
Solubility (aq.) High (HCl salt) Moderate (HCl salt) High (HCl salt) Low (lipophilic difluoromethyl)
LogP ~1.8* ~2.1* ~0.9* ~2.5*
Thermal Stability Stable up to 200°C (DSC) Stable up to 180°C Decomposes at 150°C Stable up to 220°C

*Predicted using fragment-based methods.

Discussion :

  • The hydrochloride salt form universally improves aqueous solubility across analogs.
  • The methoxymethyl group in the target compound reduces LogP compared to methyl/p-tolyl analogs, balancing lipophilicity and solubility.
  • Fluorinated derivatives exhibit higher thermal stability, likely due to stronger C–F bonds and reduced oxidative degradation .

Biological Activity

3-(Methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Synthesis and Characterization

The synthesis of this compound typically involves multi-component reactions that yield various derivatives with distinct biological activities. The characterization of these compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures and purity.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study reported the synthesis of pyrazole derivatives that exhibited significant cytotoxicity against various cancer cell lines. Compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were tested against six cancer cell lines, revealing several compounds with optimal cytotoxicity . The results indicated that modifications in the pyrazole structure could enhance anticancer efficacy.

CompoundCell Line TestedIC50 (µM)Remarks
Compound 4aHeLa10High potency
Compound 4cMCF-715Moderate potency
Compound 6cA54912Effective

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory properties of pyrazole derivatives. A study indicated that certain pyrazolone derivatives exhibited significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) but with lower ulcerogenic potential . The introduction of specific functional groups in the pyrazole structure was found to enhance its anti-inflammatory effects.

The mechanism by which pyrazole derivatives exert their biological effects often involves inhibition of key enzymes or pathways associated with inflammation and cancer progression. For example, docking studies have shown that some derivatives interact with prostaglandin synthase enzymes, suggesting a plausible inhibitory action that contributes to their anti-inflammatory effects .

Case Studies

  • Cytotoxicity Screening : In a systematic screening of various pyrazole derivatives including this compound, researchers found that specific structural modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study utilized MTT assays to determine cell viability post-treatment .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reduction in edema and inflammatory markers when compared to control groups treated with standard NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step pathways involving cyclization, formylation, oxidation, and acylation. For example, cyclization of thiourea analogues with halogenation (e.g., using POCl₃) yields regioisomers, confirmed by X-ray crystallography . Solvent-free conditions under reflux with hydrazine derivatives (e.g., phenylhydrazine) improve efficiency, as seen in pyrazole acyl thiourea syntheses . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are critical for downstream functionalization . Optimize reaction time (e.g., 8–12 hr reflux) and stoichiometric ratios (1:1 hydrazine:carbonyl) to minimize side products.

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in pyrazole derivatives?

  • Methodological Answer : Use X-ray crystallography (SHELX suite) to confirm regiochemistry and hydrogen bonding patterns. For example, dihedral angles between pyrazole and substituent rings (e.g., 16.83°–51.68° in related compounds) reveal steric and electronic effects . Pair crystallography with NMR (¹H/¹³C) and IR spectroscopy to validate functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) . Discrepancies in melting points or spectral peaks may indicate polymorphic forms or tautomerism, requiring thermal analysis (DSC/TGA) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxymethyl vs. phenyl groups) impact biological activity in pyrazole derivatives?

  • Methodological Answer : Structure-activity relationships (SAR) are evaluated via systematic substitution. For instance, replacing methoxymethyl with halogenated aryl groups (e.g., 4-chlorophenyl) enhances antitubercular activity (MIC < 1 µg/mL) but reduces solubility . Docking studies (e.g., AutoDock Vina) correlate dihedral angles with target binding (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Hydrophobic substituents improve membrane permeability, while polar groups (e.g., NH₂) enhance hydrogen bonding with enzyme active sites .

Q. What strategies mitigate data contradictions in pharmacological assays (e.g., IC₅₀ variability across cell lines)?

  • Methodological Answer : Variability arises from assay conditions (e.g., serum concentration, passage number). Standardize protocols using WHO guidelines (e.g., MTT assay for cytotoxicity, 72 hr exposure). Validate results with orthogonal methods:

  • Apoptosis : Annexin V/PI flow cytometry.
  • Enzyme inhibition : Microplate-based hCA I/II assays (λ = 400 nm, 25°C) .
  • Antimicrobial activity : Broth microdilution (CLSI M07-A10) with positive controls (e.g., ciprofloxacin for Gram-negative bacteria) .

Q. How can computational modeling predict crystallization behavior and supramolecular interactions?

  • Methodological Answer : Use Mercury (CCDC) to analyze hydrogen-bonding networks and graph-set notation (e.g., R₂²(8) motifs in pyrazole crystals) . Molecular dynamics (GROMACS) simulate packing efficiency, while Hirshfeld surfaces quantify intermolecular contacts (e.g., C–H⋯O vs. N–H⋯N interactions) . For polymorph prediction, employ CrystalPredictor II with force fields (e.g., FIT potential) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
3-(methoxymethyl)-4-phenyl-1H-pyrazol-5-amine hydrochloride

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